N''-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a carbonohydrazonic diamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide typically involves the reaction of a suitable aldehyde with carbonohydrazide under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the aldehyde being 2,3,4,5-tetrahydroxypentanal. The reaction conditions often include mild heating and the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide on a large scale .
Chemical Reactions Analysis
Types of Reactions
N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonohydrazonic diamide moiety can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide, such as carbonyl compounds, amines, ethers, and esters .
Scientific Research Applications
N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide include:
- 2,3,4,5-tetrahydroxypentanal
- N’'-(2,3,4-trimethoxybenzylidene)carbonohydrazonic diamide
- 2,3,4,5-tetrahydropyridine 1-oxides
Uniqueness
What sets N’'-(2,3,4,5-tetrahydroxypentylidene)carbonohydrazonic diamide apart from these similar compounds is its specific combination of hydroxyl groups and the carbonohydrazonic diamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H14N4O4 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-[(Z)-2,3,4,5-tetrahydroxypentylideneamino]guanidine |
InChI |
InChI=1S/C6H14N4O4/c7-6(8)10-9-1-3(12)5(14)4(13)2-11/h1,3-5,11-14H,2H2,(H4,7,8,10)/b9-1- |
InChI Key |
VZOXDEQSHCNUSR-OQYWKCLKSA-N |
Isomeric SMILES |
C(C(C(C(/C=N\N=C(N)N)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=NN=C(N)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.